molecular formula C20H14O8 B8088861 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione

6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione

Cat. No.: B8088861
M. Wt: 382.3 g/mol
InChI Key: ZOQMSOSJEWBMHP-UHFFFAOYSA-N
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Description

The compound with the identifier “6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione” is known as Bikaverin. Bikaverin is a naturally occurring red pigment produced by various Fusarium species. It has a molecular formula of C20H14O8 and a molecular weight of 382.3 Da. Bikaverin is known for its diverse biological activities, including antiprotozoal, antibiotic, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bikaverin is primarily obtained through fermentation processes involving Fusarium species. The production involves cultivating the Fusarium species in a suitable growth medium under controlled conditions to optimize the yield of Bikaverin. The fermentation broth is then subjected to extraction and purification processes to isolate Bikaverin in its pure form .

Industrial Production Methods

Industrial production of Bikaverin follows similar fermentation techniques but on a larger scale. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to maximize the production yield. Advanced purification techniques, including chromatography, are employed to obtain high-purity Bikaverin suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Bikaverin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure and enhancing its biological activities.

Common Reagents and Conditions

    Oxidation: Bikaverin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction of Bikaverin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving Bikaverin often use halogenating agents or nucleophiles to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bikaverin can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activities .

Scientific Research Applications

Bikaverin has a wide range of scientific research applications due to its diverse biological activities:

Mechanism of Action

Bikaverin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Lycopersin: Another natural pigment with similar biological activities.

    Rubrofusarin: A structurally related compound with antifungal and antitumor properties.

    Fusarubin: A pigment produced by Fusarium species with antibiotic and antitumor activities.

Uniqueness of Bikaverin

Bikaverin stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells, combined with its antibiotic and antifungal properties, makes it a unique compound with significant research and industrial potential .

Properties

IUPAC Name

6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,24-25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQMSOSJEWBMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C(=C3O2)O)C(=O)C(=CC4=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C(=C3O2)O)C(=O)C(=CC4=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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